3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide

Catalog No.
S11661003
CAS No.
M.F
C16H19N5OS
M. Wt
329.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,...

Product Name

3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide

IUPAC Name

3-methyl-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]butanamide

Molecular Formula

C16H19N5OS

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C16H19N5OS/c1-10(2)8-14(22)17-9-12-4-6-13(7-5-12)15-20-21-11(3)18-19-16(21)23-15/h4-7,10H,8-9H2,1-3H3,(H,17,22)

InChI Key

DKXOIMPKDCJLPF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)CC(C)C

3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide is a complex organic compound characterized by its unique structure that includes a butanamide moiety linked to a triazole-thiadiazole hybrid. The compound has a molecular formula of C14H15N5OSC_{14}H_{15}N_5OS and a molecular weight of 301.37 g/mol. Its IUPAC name reflects its intricate structure, which features multiple functional groups that contribute to its chemical reactivity and biological activity.

The compound's structure includes a butanamide group connected to a benzyl group, which in turn is substituted with a 3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole moiety. This arrangement positions the thiadiazole and triazole rings in close proximity, potentially influencing the compound's interactions with biological targets.

Typical for amides and heterocycles:

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to yield sulfoxides or sulfones.
  • Reduction: Reduction reactions may involve sodium borohydride or lithium aluminum hydride, leading to the formation of amines or alcohols.
  • Substitution: Nucleophilic substitution can occur with halogenated derivatives in the presence of bases such as sodium hydroxide.

These reactions highlight the versatility of the compound in synthetic organic chemistry.

Research indicates that 3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide exhibits promising biological activities. It has been investigated for its potential as:

  • Anticancer Agent: Studies have shown that derivatives of triazolo-thiadiazoles possess cytotoxic properties against various cancer cell lines. The specific interactions at the molecular level suggest that this compound may inhibit critical pathways involved in tumor growth and proliferation.
  • Enzyme Inhibitor: The compound has been explored for its ability to inhibit enzymes such as carbonic anhydrase and cholinesterase, which are important in various physiological processes and disease states .

The synthesis of 3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide typically involves several steps:

  • Preparation of the Triazole-Thiadiazole Intermediate: This step often involves cyclization reactions where appropriate precursors are reacted under acidic conditions to form the triazolo-thiadiazole framework.
  • Formation of the Butanamide Linkage: The final step usually involves coupling the triazole-thiadiazole intermediate with a butanamide derivative through nucleophilic substitution or coupling reactions.

Optimized reaction conditions are essential for achieving high yields and purity in industrial applications.

The potential applications of this compound span multiple fields:

  • Pharmaceutical Development: Due to its biological activity, it is being studied as a lead compound for developing new anticancer drugs and enzyme inhibitors.
  • Synthetic Chemistry: As an intermediate in organic synthesis, it can be used to create other complex molecules with potential therapeutic effects.
  • Agricultural Chemistry: The compound may also find applications in developing agrochemicals due to its bioactive properties.

Interaction studies have focused on understanding how 3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide interacts with biological targets. Molecular docking studies have revealed that it may bind effectively to active sites of enzymes like carbonic anhydrase, inhibiting their function. Such interactions are crucial for elucidating the mechanism of action and optimizing the compound for better efficacy against specific diseases .

Several compounds share structural similarities with 3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide. These include:

  • N-benzyl-N-methyl-1-[6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methanamine
    • Similarity: Contains a triazolo-thiadiazole scaffold but differs in substituents and linkage.
  • 5-(phenyl)-1H-[1,2,4]triazole derivatives
    • Similarity: Exhibits similar heterocyclic features but lacks the thiadiazole component.

Unique Features

What sets 3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide apart is its specific combination of both triazole and thiadiazole rings along with an amide functionality that enhances its potential biological activity compared to other derivatives. This unique structural combination may lead to distinct pharmacological profiles and mechanisms of action not observed in other compounds within this class.

XLogP3

2.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

329.13103142 g/mol

Monoisotopic Mass

329.13103142 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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